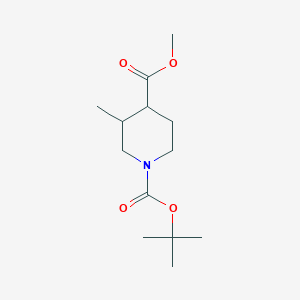

1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3-methylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAWFFHKIMXTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Abstract

The substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence drives the continuous development of efficient and robust synthetic methodologies. This technical guide provides an in-depth examination of a primary synthetic pathway to 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, a disubstituted piperidine intermediate. The synthesis leverages the catalytic hydrogenation of a functionalized pyridine precursor, followed by standard N-protection. This document details the strategic considerations behind the chosen route, provides validated step-by-step experimental protocols, and explains the underlying chemical principles for an audience of researchers, chemists, and drug development professionals.

Strategic Overview: Retrosynthetic Analysis

The synthetic strategy for this compound is predicated on a logical disconnection approach. The target molecule contains two key functionalities introduced in sequence: the N-Boc protecting group and the saturated piperidine core.

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, typically installed late in a sequence on a secondary amine. A disconnection at the N-C(O) bond logically leads back to the unprotected piperidine, methyl 3-methylpiperidine-4-carboxylate.

-

Piperidine Ring Formation: The saturated 3,4-disubstituted piperidine ring can be efficiently formed via the reduction of its aromatic precursor, a correspondingly substituted pyridine. This approach is highly convergent and atom-economical.[3]

This retrosynthetic logic points to methyl 3-methylpyridine-4-carboxylate as a strategic starting material.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis is a robust two-step process. It begins with the catalytic hydrogenation of the pyridine ring, which establishes the core piperidine scaffold and its stereochemistry, followed by the protection of the ring nitrogen.

Caption: Forward synthesis workflow diagram.

Step 1: Catalytic Hydrogenation of Methyl 3-methylpyridine-4-carboxylate

The reduction of the pyridine ring is a critical transformation. While the aromaticity of pyridine presents a kinetic barrier, catalytic hydrogenation is a powerful and widely used method for this purpose.[4] The choice of catalyst and conditions is crucial to ensure complete saturation of the ring without affecting other functional groups, such as the methyl ester. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is particularly effective for this transformation, often used in a protic solvent like glacial acetic acid which protonates the pyridine nitrogen, activating the ring towards reduction.[5][6]

Causality of Experimental Choices:

-

Catalyst (PtO₂): Adams' catalyst is highly active for the hydrogenation of aromatic rings and is tolerant of ester functionalities. It operates effectively under moderately elevated pressures.

-

Solvent (Glacial Acetic Acid): The acidic medium protonates the pyridine nitrogen, which facilitates the adsorption of the substrate onto the catalyst surface and lowers the activation energy for hydrogenation.[6]

-

Hydrogen Pressure (50-70 bar): Sufficient pressure is required to overcome the aromatic stability of the pyridine ring and ensure a reasonable reaction rate.[5][6]

Experimental Protocol: Hydrogenation

| Reagent/Parameter | Quantity/Value | Moles (Equivalents) | Notes |

| Methyl 3-methylpyridine-4-carboxylate | 10.0 g | 66.1 mmol (1.0) | Starting material. |

| Platinum(IV) Oxide (PtO₂) | 500 mg | 2.2 mmol (0.033) | Adams' catalyst. Handle with care. |

| Glacial Acetic Acid | 100 mL | - | Solvent. |

| Hydrogen Gas (H₂) | 50-70 bar | - | High-pressure gas. |

| Temperature | Room Temperature | - | Reaction is typically exothermic. |

| Reaction Time | 12-24 hours | - | Monitor by TLC or GC-MS. |

Procedure:

-

To a high-pressure hydrogenation vessel, add methyl 3-methylpyridine-4-carboxylate (10.0 g) and glacial acetic acid (100 mL).

-

Carefully add PtO₂ (500 mg) to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).

-

Seal the vessel and purge it several times with hydrogen gas before pressurizing to 50-70 bar.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by taking aliquots and analyzing via GC-MS or TLC (after a basic workup of the sample) until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional acetic acid or methanol.

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Dissolve the residue in dichloromethane (DCM, 150 mL) and carefully neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3-methylpiperidine-4-carboxylate as an oil.

Stereochemical Considerations: This hydrogenation process generates two new stereocenters at positions C3 and C4. The reaction is substrate-controlled and typically results in a mixture of cis and trans diastereomers, with the cis isomer often being the major product due to hydrogen delivery from the less sterically hindered face of the substrate adsorbed on the catalyst surface. The diastereomers can typically be separated by column chromatography if a single isomer is required.

Step 2: N-Boc Protection of Methyl 3-methylpiperidine-4-carboxylate

With the piperidine core synthesized, the final step is the protection of the secondary amine. The tert-butoxycarbonyl (Boc) group is ideal as it is stable to a wide range of conditions but can be easily removed under acidic conditions.[7] The reaction proceeds by nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Causality of Experimental Choices:

-

Protecting Group Reagent (Boc₂O): Boc anhydride is a commercially available, easy-to-handle electrophile for introducing the Boc group. A slight excess (1.1-1.3 equivalents) is used to ensure the reaction proceeds to completion.[8]

-

Base (Triethylamine, TEA or NaHCO₃): A non-nucleophilic base is required to neutralize the acidic byproduct (tert-butanol and CO₂) formed during the reaction, driving the equilibrium towards the product.[8]

-

Solvent (DCM or THF): These aprotic solvents are chosen for their ability to dissolve both the piperidine substrate and Boc₂O without participating in the reaction.[8]

Experimental Protocol: N-Boc Protection

| Reagent/Parameter | Quantity/Value | Moles (Equivalents) | Notes |

| Methyl 3-methylpiperidine-4-carboxylate | 10.5 g | 66.1 mmol (1.0) | From Step 1. |

| Di-tert-butyl dicarbonate (Boc₂O) | 15.9 g | 72.7 mmol (1.1) | Boc anhydride. |

| Triethylamine (TEA) | 13.8 mL | 99.2 mmol (1.5) | Base. |

| Dichloromethane (DCM) | 150 mL | - | Solvent. |

| Temperature | 0 °C to Room Temp. | - | Control initial exotherm. |

| Reaction Time | 4-12 hours | - | Monitor by TLC. |

Procedure:

-

Dissolve the methyl 3-methylpiperidine-4-carboxylate (10.5 g) in DCM (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (13.8 mL) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (15.9 g) portion-wise to the stirred solution over 15 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is no longer visible.[8]

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the catalytic hydrogenation of a pyridine precursor followed by N-Boc protection. This pathway utilizes standard, well-understood organic transformations and readily available reagents. The key considerations for process optimization include the choice of hydrogenation catalyst and conditions to control the reduction and the subsequent purification to isolate the desired diastereomer of the final product. This guide provides a robust and validated framework for the synthesis of this valuable piperidine intermediate for applications in research and drug development.

References

-

Groves, M. A., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

-

Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

-

Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

-

Kumar, A., et al. (2020). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Fletcher, S. P., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. Available at: [Link]

-

Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

-

Kumar, A., et al. (2020). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

-

Gundu, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]

-

DTIC. (1990). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Predictive & Methodological Framework for the Physicochemical Characterization of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The novel derivative, 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, represents a unique combination of functional groups—a sterically hindered N-Boc protecting group, a methyl ester, and a substituted piperidine core—making it a compound of interest for synthetic and medicinal chemists. As of this guide's publication, specific experimental data for this exact molecule is not prevalent in public scientific literature.

This technical guide, therefore, moves beyond a simple recitation of known values. It serves as a comprehensive methodological and predictive framework for any research team undertaking the synthesis and characterization of this compound. By leveraging data from structurally related analogs and foundational scientific principles, we provide a robust roadmap for its structural elucidation and physicochemical profiling. This document explains the causal reasoning behind each experimental choice, outlines validated protocols, and presents a logical workflow for generating the critical data required for drug discovery and development.

Part 1: Molecular Profile and Predictive Analysis

A molecule's utility is defined by its structure. Understanding the contribution of each functional moiety is the first step in predicting its behavior and designing an effective characterization strategy.

Structural Deconstruction

The target molecule is a disubstituted piperidine-dicarboxylate with key functional groups that dictate its chemical personality:

-

Piperidine Core: A saturated six-membered heterocycle that provides a three-dimensional scaffold. Its conformational flexibility (typically adopting chair conformations) is critical for receptor binding interactions.

-

N-tert-Butoxycarbonyl (Boc) Group: A widely used protecting group for the piperidine nitrogen.[2] Its bulky tert-butyl component significantly increases lipophilicity and sterically shields the nitrogen. Analytically, the Boc group is thermally labile and prone to fragmentation under certain mass spectrometry conditions, a critical consideration for characterization.[2][3][4]

-

C4-Methyl Ester: This group introduces a polar, hydrogen bond-accepting feature. It is relatively stable but can be susceptible to hydrolysis under acidic or basic conditions.

-

C3-Methyl Group: This alkyl substituent introduces a chiral center and influences the steric environment of the piperidine ring, potentially locking it into a preferred chair conformation and affecting its interaction with biological targets.

Predicted Physicochemical Properties

In the absence of direct experimental data, we can estimate key properties based on the molecule's structure and data from similar compounds found in chemical databases.[5][6] These predictions provide a baseline for experimental design.

| Property | Predicted Value / Characteristic | Rationale & Key Influencing Groups |

| Molecular Formula | C₁₄H₂₅NO₄ | Derived from structural components. |

| Molecular Weight | ~271.35 g/mol | Sum of atomic masses. |

| Appearance | White to off-white crystalline solid | Typical for similar organic small molecules.[7] |

| LogP (Octanol-Water) | 2.0 - 3.0 (Calculated) | The lipophilic N-Boc group and alkyl substituents increase LogP, while the methyl ester provides some polarity. |

| pKa (Ionization Const.) | Non-ionizable (pH 1-12) | The piperidine nitrogen is protected by the Boc group, rendering it non-basic. The methyl ester does not ionize. |

| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |

| Hydrogen Bond Acceptors | 4 | Two carbonyl oxygens and two ester oxygens. |

| Polar Surface Area | ~55-65 Ų | Primarily contributed by the dicarboxylate functionality. |

Part 2: A Framework for Experimental Characterization

This section outlines a logical, field-proven workflow for the definitive characterization of a newly synthesized compound like this compound.

Conceptual Workflow: From Synthesis to Analysis

The journey from a synthetic concept to a fully characterized molecule follows a structured path. The primary goal is to ensure the material used for physicochemical studies is of the highest possible purity and its structure is unambiguously confirmed.

Caption: High-level workflow from synthesis to detailed characterization.

Structural Elucidation and Purity

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expert Rationale: NMR is the definitive technique for confirming the covalent structure of an organic molecule. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous assignment of the constitution and stereochemistry.

-

Anticipated Spectral Features:

-

¹H NMR: A prominent singlet around 1.4-1.5 ppm integrating to 9 protons (tert-butyl of the Boc group); a singlet around 3.7 ppm for the 3 methyl protons of the ester; a doublet for the C3-methyl group; and a complex series of multiplets for the diastereotopic protons of the piperidine ring.[8]

-

¹³C NMR: A signal around 80 ppm for the quaternary carbon of the Boc group and another around 28 ppm for the three equivalent methyl carbons of the Boc group; distinct signals for the two ester carbonyls; and signals corresponding to the carbons of the piperidine ring.

-

-

Self-Validating Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer of at least 400 MHz.

-

Validation: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure. The number of signals in the ¹³C NMR must match the number of unique carbons. 2D spectra must confirm the connectivity between protons and carbons.

-

2.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Expert Rationale: While NMR confirms connectivity, HRMS provides an extremely accurate mass measurement, which serves as definitive proof of the elemental formula.

-

Causality & Experimental Choice: Electrospray ionization (ESI) is the preferred method for this class of molecule. A key challenge with N-Boc protected amines is their instability in the mass spectrometer's ion source.[2] It is common to observe the loss of the Boc group, resulting in a prominent ion at [M+H-100]⁺ or [M+H-56]⁺ (loss of isobutylene).[3] Therefore, experimental parameters must be optimized to favor the detection of the parent molecular ion [M+H]⁺.

-

Self-Validating Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Directly infuse the sample into the ESI source at a low flow rate (e.g., 5 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. The instrument must be calibrated to ensure high mass accuracy (<5 ppm error).

-

Validation: The measured mass of the [M+H]⁺ ion must match the theoretical calculated mass for C₁₄H₂₆NO₄⁺ within 5 ppm. The presence of characteristic fragment ions (e.g., loss of Boc) further corroborates the structure.

-

Core Physicochemical Property Determination

2.3.1. Aqueous Solubility Profiling

-

Expert Rationale: Aqueous solubility is a critical determinant of a drug candidate's bioavailability and is a core parameter of the Biopharmaceutics Classification System (BCS).[9] Poor solubility is a leading cause of compound attrition in drug development.[10] We must determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound.

-

Trustworthiness & Methodology: The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[10][11]

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

-

Self-Validating Protocol: Equilibrium Solubility (Shake-Flask)

-

Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at the end) to vials containing aqueous buffers (e.g., pH 1.2, 6.8, and 7.4 phosphate-buffered saline) to assess pH-dependent solubility.[12]

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[12]

-

Sampling: At various time points (e.g., 24, 48, 72h), withdraw an aliquot. The concentration plateauing over the last two time points confirms equilibrium has been reached.

-

Separation: Immediately filter the aliquot through a low-binding 0.22 µm filter or centrifuge at high speed to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.

-

Validation: Visual confirmation of remaining solid in the vial at the end of the experiment is required to ensure a saturated solution was achieved.

-

2.3.2. Thermal Property Analysis

-

Expert Rationale: Thermal analysis provides crucial information on a compound's solid-state properties, including melting point, purity, polymorphism, and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques essential for this evaluation.[13][14]

-

Causality & Experimental Choice:

-

DSC is used to measure heat flow into or out of a sample as a function of temperature. It will reveal the melting point (an endothermic event) and can indicate the presence of different crystalline forms (polymorphs), which have different melting points and solubilities.[15]

-

TGA measures the change in mass of a sample as it is heated. For this molecule, TGA is particularly valuable for assessing thermal stability and observing the characteristic mass loss associated with the thermal deprotection of the N-Boc group.[16][17]

-

-

Self-Validating Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC or TGA pan.

-

DSC Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point well past the melting transition. Record the heat flow. The onset of the endothermic peak is typically reported as the melting point.

-

TGA Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient to a high temperature (e.g., 400 °C). Record the mass loss as a function of temperature.

-

Validation: The TGA data should show a distinct mass loss step corresponding to the theoretical mass percentage of the Boc group. The DSC should show a sharp, well-defined melting endotherm, which is an indicator of high purity.

-

Part 3: Conclusion

While this compound is a novel chemical entity without a deep well of published data, its physicochemical properties can be systematically and reliably determined. This guide provides the strategic framework and validated experimental protocols necessary for its complete characterization. By deconstructing the molecule's functional components, predicting its behavior, and applying a rigorous, multi-technique analytical workflow (NMR, HRMS, HPLC, DSC, TGA, and solubility assays), researchers can generate the high-quality, trustworthy data essential for advancing their research and drug development programs. This methodological approach ensures that subsequent biological or chemical studies are built upon a solid foundation of confirmed structure, purity, and well-understood physical properties.

References

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Available at: [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH National Library of Medicine. Available at: [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

-

The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available at: [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

-

Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available at: [Link]

-

Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. Available at: [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH National Library of Medicine. Available at: [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. NIH National Library of Medicine. Available at: [Link]

-

Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH National Library of Medicine. Available at: [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link]

-

What Are The Physical Properties Of 1-Tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-Dicarboxylate?. Shaanxi Bloom Tech Co., Ltd.. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH National Library of Medicine. Available at: [Link]

-

tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. PubChem. Available at: [Link]

-

1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate. PubChem. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 11310432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pharmatutor.org [pharmatutor.org]

- 10. scispace.com [scispace.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. azom.com [azom.com]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 16. mdpi.com [mdpi.com]

- 17. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of a Key Piperidine Scaffold: A Technical Guide to 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous therapeutic agents. This guide provides a detailed technical overview of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS No. 124443-68-1), a versatile bifunctional building block. While the initial inquiry specified a 3-methyl substituted variant, a comprehensive search of chemical databases indicates that the non-3-substituted analogue is the more extensively documented and commercially available compound. This guide will, therefore, focus on the synthesis, characterization, and application of this well-established scaffold, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.

Introduction: The Significance of the Piperidine Core

The piperidine moiety is a privileged scaffold in drug design, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. Its three-dimensional structure allows for precise spatial orientation of substituents, crucial for optimizing interactions with biological targets. The subject of this guide, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, offers two key points for chemical modification: the nitrogen atom, protected by a tert-butoxycarbonyl (Boc) group, and the methyl ester at the 4-position. This orthogonal protection scheme allows for selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 124443-68-1 | [2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2] |

| Molecular Weight | 243.30 g/mol | [2] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 33.0 to 37.0 °C | [3][4] |

| Boiling Point | 307.4 ± 35.0 °C (Predicted) | [4] |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

-

¹H NMR (400 MHz, d6-DMSO): δ 4.02 (dt, 2H, J = 3.5, 13.7 Hz), 3.69 (s, 3H), 2.82 (ddd, 2H, J = 3, 11.5, 14.5 Hz), 2.45 (tt, 1H, J = 3.9, 11.5 Hz), 1.90-1.84 (m, 2H), 1.67-1.57 (m, 2H), 1.45 (s, 9H).[4]

-

Mass Spectral Analysis (ES): m/z 265.8 (MNa⁺); calculated value: 243.1 (M).[4]

Synthesis of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate

The synthesis of this key intermediate is typically achieved through the esterification of N-Boc-piperidine-4-carboxylic acid. The following protocol provides a reliable and high-yielding method.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

Detailed Experimental Protocol

This protocol is adapted from a procedure described in the chemical literature.[4]

Materials:

-

N-Boc-piperidine-4-carboxylic acid (1 equivalent)

-

Trimethylsilyldiazomethane (2.0 M solution in hexanes, 2 equivalents)

-

Methanol

-

Acetonitrile

-

Hexane

-

Ethyl acetate

Procedure:

-

Suspend N-Boc-piperidine-4-carboxylic acid (e.g., 12.14 g, 52.95 mmol) in acetonitrile (100 mL) in a round-bottom flask.[4]

-

Cool the suspension to 0 °C in an ice bath.[4]

-

Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (e.g., 52.9 mL, 106 mmol) dropwise to the cooled suspension.[4]

-

Add methanol (10 mL) to the reaction mixture.[4]

-

Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.[4]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.[4]

-

Purify the resulting residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 4.5:1, v/v) to yield 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate as a colorless oil (e.g., 11.5 g, 90% yield).[4]

Applications in Drug Discovery and Development

The utility of 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected nitrogen allows for a variety of synthetic transformations at the 4-position, followed by deprotection and further functionalization of the piperidine nitrogen.

Synthesis of a Quinazoline Derivative

A notable application of this building block is in the synthesis of 4-(6,7-Dimethoxy-quinazolin-4-yl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester.[5] This reaction demonstrates the nucleophilic substitution at the 4-position of a chloroquinazoline with the piperidine derivative.

Caption: Synthesis of a quinazoline derivative using 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

This synthetic route highlights the potential for creating a library of substituted piperidine derivatives for screening against various biological targets. The quinazoline moiety, for instance, is a common feature in kinase inhibitors used in oncology.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate.

-

Hazard Statements: May cause an allergic skin reaction (H317).[4]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[4]

-

Wear protective gloves (P280).[4]

-

IF ON SKIN: Wash with plenty of soap and water (P302 + P352).[4]

-

If skin irritation or rash occurs: Get medical advice/attention (P333 + P313).[4]

-

Dispose of contents/container in accordance with local regulations (P501).[4]

-

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For more detailed information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and dual points for selective functionalization make it an ideal starting material for the construction of diverse and complex molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of facilitating its effective use in the pursuit of novel therapeutic agents.

References

-

A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

-

tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. PubChem. [Link]

-

1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid. PubChem. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

tert-Butyl 4-(methylamino)piperidine-1-carboxylate. PubChem. [Link]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

-

Cas 124443-68-1,N-Boc-Piperidine-4-carboxylic acid methyl ester. LookChem. [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. [Link]

-

Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

- 1. 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate [jubilantingrevia.com]

- 2. scbt.com [scbt.com]

- 3. alfachemic.com [alfachemic.com]

- 4. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 5. 124443-68-1 | Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | Amides | Ambeed.com [ambeed.com]

- 6. atlantis-press.com [atlantis-press.com]

Spectroscopic data for 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Molecular Structure and Stereochemical Considerations

The target molecule, this compound, possesses two stereocenters at the C3 and C4 positions of the piperidine ring. This gives rise to two diastereomeric forms: cis and trans. The spatial arrangement of the methyl group at C3 and the methoxycarbonyl group at C4 significantly influences the molecule's conformation and, consequently, its spectroscopic signature, particularly in NMR.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky N-Boc (tert-butoxycarbonyl) group is sterically demanding and will strongly influence the conformational equilibrium. The relative orientation of the C3-methyl and C4-ester groups (axial vs. equatorial) in the most stable chair conformation will be the primary determinant of the observed chemical shifts and coupling constants for the ring protons.

Caption: Logical workflow for the structural analysis of the target molecule.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining the detailed stereochemistry of the piperidine ring. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the ring protons provide a wealth of structural information.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR signals for the trans isomer, which is often the thermodynamically favored product in many synthetic routes. The predictions are based on analogous structures and general principles of substituent effects in N-Boc piperidine systems.

| Assignment (Proton) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

| H2 (axial) | 2.6 - 2.8 | ddd | J ≈ 12-14, 12-14, 4-5 | Di-axial couplings to H3 and geminal H2. |

| H2 (equatorial) | 4.0 - 4.2 | br d | J ≈ 12-14 | Broadened due to carbamate rotation. Shifted downfield by N-Boc. |

| H3 | 2.3 - 2.5 | m | - | Complex multiplet due to couplings with H2 and H4 protons. |

| H4 | 2.7 - 2.9 | m | - | Position adjacent to ester group. |

| H5 (axial) | 1.5 - 1.7 | m | - | Typical upfield region for axial ring protons. |

| H5 (equatorial) | 1.8 - 2.0 | m | - | Slightly downfield compared to its axial counterpart. |

| H6 (axial) | 2.8 - 3.0 | t or ddd | J ≈ 12-14 | Coupled to equatorial H6 and H5 protons. |

| H6 (equatorial) | 3.9 - 4.1 | br d | J ≈ 12-14 | Broadened. Shifted downfield by N-Boc. |

| C3-CH₃ | 0.9 - 1.1 | d | J ≈ 6-7 | Doublet due to coupling with H3. |

| O-CH₃ (Ester) | 3.6 - 3.8 | s | - | Singlet, characteristic of a methyl ester. |

| t-Butyl (Boc) | 1.4 - 1.5 | s | - | Singlet, integrating to 9 protons. |

Key Differentiator for Cis vs. Trans Isomers: The coupling constant between H3 and H4 (³J_HH) would be a key indicator. In a rigid chair conformation, a trans arrangement with both protons in axial positions would exhibit a large coupling constant (³J_ax,ax ≈ 8-12 Hz). A cis arrangement would result in an axial-equatorial or equatorial-axial relationship, leading to a smaller coupling constant (³J_ax,eq or ³J_eq,ax ≈ 2-5 Hz).

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its convenient residual solvent peak at δ 7.26 ppm for referencing.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum manually. Calibrate the chemical shift scale to the residual CHCl₃ peak at δ 7.26 ppm.

¹³C NMR Spectroscopy Analysis

Carbon NMR provides complementary information, confirming the number of unique carbon atoms in the molecule and their chemical environment.

Predicted ¹³C NMR Data

| Assignment (Carbon) | Predicted δ (ppm) | Notes |

| C=O (Ester) | 173 - 176 | Carbonyl carbon of the methyl ester. |

| C=O (Boc) | 154 - 156 | Carbonyl carbon of the N-Boc protecting group. |

| C (quaternary, Boc) | 79 - 81 | Quaternary carbon of the t-butyl group. |

| C2 | 45 - 48 | Methylene carbon adjacent to nitrogen. |

| C3 | 35 - 40 | Methine carbon bearing the methyl group. |

| C4 | 42 - 47 | Methine carbon bearing the ester group. |

| C5 | 25 - 30 | Methylene carbon of the piperidine ring. |

| C6 | 45 - 48 | Methylene carbon adjacent to nitrogen. |

| C3-CH₃ | 15 - 20 | Methyl group at the C3 position. |

| O-CH₃ (Ester) | 51 - 53 | Methyl group of the ester. |

| (CH₃)₃ (Boc) | 28 - 29 | Three equivalent methyl carbons of the t-butyl group. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Parameters:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H field).

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048, as the ¹³C nucleus has low natural abundance.

-

-

Data Processing: Apply an exponential line broadening of 1-2 Hz. Calibrate the spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Predicted Mass and Fragmentation Pattern

The molecular formula of the target compound is C₁₃H₂₃NO₄, with a monoisotopic mass of 257.16 Da.

-

Expected Molecular Ion: In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 258.17 .

-

Key Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 258.17 precursor ion is predicted to show characteristic losses related to the N-Boc group, a dominant fragmentation pathway for such protected amines.[1]

-

Loss of isobutylene (-56 Da): A major fragment will arise from the loss of isobutylene (C₄H₈) from the tert-butyl group, leading to a fragment at m/z 202.11 . This is a hallmark of Boc-protected compounds.

-

Loss of tert-butyl radical (-57 Da): Cleavage of the C-O bond can result in the loss of the tert-butyl radical, yielding a fragment at m/z 201.10 .

-

Loss of the entire Boc group (-100 Da): Complete loss of the C₄H₈ and CO₂ from the Boc group results in the piperidine backbone fragment at m/z 158.11 .

-

Loss of methoxycarbonyl group (-59 Da): Cleavage of the ester group can lead to a fragment at m/z 199.14 .

-

Caption: Predicted ESI-MS/MS fragmentation pathway for the target molecule.

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation:

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

-

Ionization Mode: Positive ion mode.

-

MS Method:

-

Perform a full scan (e.g., m/z 100-500) to identify the [M+H]⁺ precursor ion.

-

Perform a product ion scan on the identified precursor (m/z 258.17) to obtain the fragmentation pattern.

-

Optimize collision energy (typically 10-30 eV) to achieve a rich spectrum of fragment ions.

-

-

Conclusion

The structural elucidation of this compound requires a multi-technique spectroscopic approach. This guide outlines the predicted ¹H NMR, ¹³C NMR, and MS data for this molecule, with a particular focus on how these techniques can differentiate its cis and trans diastereomers. The provided protocols offer a robust starting point for experimental data acquisition. By comparing experimental results with these predicted values and fragmentation patterns, researchers can confidently confirm the structure and stereochemistry of this and related piperidine derivatives.

References

-

Gunawan, G., and Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Available at: [Link][2]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubChem. (2024). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information. Available at: [Link][3]

Sources

Introduction: The Significance of Stereochemical Control in Piperidine Scaffolds

An In-Depth Technical Guide to the Stereochemistry of 3-Methylpiperidine-1,4-dicarboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional scaffold that can effectively present substituents for interaction with biological targets.[3][4] Among the myriad of substituted piperidines, 3-methylpiperidine derivatives are of particular interest as they introduce a chiral center adjacent to the nitrogen atom, often proving crucial for modulating a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[4][5]

When the 3-methylpiperidine core is further functionalized with carboxylate groups at the 1- (nitrogen) and 4-positions, as in 3-methylpiperidine-1,4-dicarboxylate derivatives, the stereochemical complexity increases significantly. This class of compounds possesses two stereocenters (at C3 and C4), leading to the existence of both diastereomers (cis and trans) and enantiomers. The precise control over this stereochemistry is not merely an academic exercise; it is a critical parameter in drug design, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[6][7]

This guide provides a comprehensive technical overview of the stereochemistry of 3-methylpiperidine-1,4-dicarboxylate derivatives. It delves into the strategies for stereoselective synthesis, the principles of conformational analysis, and the analytical techniques required for unambiguous stereochemical assignment, offering field-proven insights for professionals engaged in drug discovery and development.

Defining the Stereoisomers: A Structural Overview

The presence of stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers, grouped into two pairs of enantiomers. The relative orientation of the methyl group at C3 and the carboxylate group at C4 defines the diastereomeric relationship: cis or trans.

-

Cis Isomers: The C3-methyl group and the C4-carboxylate group are on the same face of the piperidine ring. This diastereomer exists as a pair of enantiomers: (3R, 4R) and (3S, 4S).

-

Trans Isomers: The C3-methyl group and the C4-carboxylate group are on opposite faces of the ring. This diastereomer also exists as a pair of enantiomers: (3R, 4S) and (3S, 4R).

The relationship between these isomers is fundamental to developing synthetic and analytical strategies.

Part 1: Stereoselective Synthesis and Resolution

Achieving stereochemical purity is a primary objective. The choice of strategy—diastereoselective synthesis followed by resolution, or a direct enantioselective approach—depends on the available starting materials and the desired scale.

Diastereoselective Synthesis: Hydrogenation of Pyridine Precursors

A common and effective route to substituted piperidines is the catalytic hydrogenation of corresponding pyridine derivatives.[2] This method often exhibits high diastereoselectivity, typically favoring the formation of the cis isomer.

Causality: The stereochemical outcome is dictated by the approach of the pyridine ring to the surface of the heterogeneous catalyst (e.g., PtO₂, Pd/C). The substrate adsorbs onto the catalyst surface via its less sterically hindered face, and hydrogen is delivered from the catalyst surface to that same face, resulting in a syn-addition and the formation of the cis-product.[3][8]

Experimental Protocol: Diastereoselective Hydrogenation

-

Substrate Preparation: Synthesize the appropriate 3-methyl-pyridine-4-carboxylate precursor.

-

Reaction Setup: In a high-pressure vessel (e.g., a Parr hydrogenator), dissolve the pyridine precursor (1.0 eq) in a suitable solvent such as acetic acid or methanol.[9]

-

Catalyst Addition: Add the hydrogenation catalyst (e.g., 10 mol% PtO₂) to the solution under an inert atmosphere (e.g., Argon).[3][9]

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction at room temperature or with gentle heating for 12-24 hours, monitoring for hydrogen uptake.

-

Workup: Once the reaction is complete (as determined by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Purification & Analysis: Concentrate the filtrate under reduced pressure. The resulting crude piperidine can be purified by column chromatography. The diastereomeric ratio (dr) should be determined from the ¹H NMR spectrum of the crude product.[8][9]

Epimerization for Accessing Trans Isomers

While hydrogenation often yields the cis isomer, the trans diastereomer can be accessed via base-mediated epimerization. This process involves the formation of an enolate at the C4 position, followed by re-protonation.

Causality: Under thermodynamic control, the reaction will favor the formation of the most stable diastereomer. The relative stability is determined by the conformational preferences of the substituents on the piperidine ring, with a strong preference to place larger groups in the equatorial position to minimize steric strain.[3][8] For many 3,4-disubstituted piperidines, the trans isomer, which can adopt a conformation with both substituents equatorial, is the thermodynamically favored product.

Enantioselective Synthesis and Resolution

Obtaining single enantiomers requires either an asymmetric synthesis or the resolution of a racemic mixture.

-

Asymmetric Synthesis: Modern catalytic methods provide direct access to enantiomerically enriched 3-substituted piperidines. A notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which can construct the chiral 3-substituted piperidine core with high enantioselectivity.[1][10][11][12] This method involves the coupling of a dihydropyridine intermediate with a boronic acid in the presence of a chiral rhodium catalyst.[1][11]

-

Chiral Resolution: This remains a robust and widely used technique.

-

Classical Resolution: Involves reacting the racemic piperidine (which is basic) with a chiral acid (e.g., (R)-mandelic acid or a tartaric acid derivative) to form diastereomeric salts.[13] These salts have different solubilities and can be separated by fractional crystallization.[13]

-

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.[7][13] Polysaccharide-based CSPs are particularly effective for piperidine derivatives.[13][14]

-

Part 2: Conformational Analysis

The biological function of a 3-methylpiperidine-1,4-dicarboxylate derivative is intrinsically linked to its three-dimensional shape. The piperidine ring exists predominantly in a chair conformation to minimize torsional and angle strain. The orientation of the substituents (axial vs. equatorial) defines the molecule's shape and is governed by a complex interplay of steric and electronic effects.[15]

Key Principles:

-

A-values: Substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups. The energetic cost of placing a group in the axial position is known as its A-value. The methyl group has an A-value of approximately 1.7 kcal/mol.[16]

-

N-Substituent: The N-alkoxycarbonyl group (the 1,4-dicarboxylate) also influences the ring conformation. Large N-substituents can introduce their own steric demands, such as A¹,³-strain, which can affect the conformational equilibrium.[3]

-

Cis vs. Trans Conformations:

-

Trans Isomer: The trans isomer can typically adopt a comfortable chair conformation where both the C3-methyl and C4-carboxylate groups reside in equatorial positions, minimizing steric strain. This is usually the most stable conformation.

-

Cis Isomer: The cis isomer is conformationally constrained. In any chair conformation, one substituent must be axial while the other is equatorial. The ring will flip to the conformation that places the larger group (typically the C4-carboxylate) in the equatorial position, forcing the smaller methyl group into the axial position, despite its A-value.

-

Part 3: Spectroscopic and Chromatographic Characterization

Unambiguous assignment of both relative (cis/trans) and absolute (R/S) stereochemistry is essential. This is achieved through a combination of NMR spectroscopy and chiral chromatography.

NMR Spectroscopy for Relative Stereochemistry

¹H NMR spectroscopy is the most powerful tool for determining the relative stereochemistry and conformational preferences of the diastereomers.

-

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (³JHH) is dependent on the dihedral angle between them (Karplus relationship).

-

A large coupling constant (³J ≈ 8-12 Hz) between two protons on the ring (e.g., H3 and H4) is indicative of a trans-diaxial relationship.

-

Smaller coupling constants (³J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

-

By analyzing the coupling patterns of the protons at C3 and C4, one can deduce their relative orientations and thus assign the diastereomer as cis or trans.[9]

-

-

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments detect through-space proximity between protons. A strong NOE between the C3-methyl protons and the C4-proton would indicate they are on the same face of the ring (syn or cis). The absence of such a correlation, and perhaps a correlation to a C5 proton instead, would suggest a trans relationship.

Chiral HPLC for Enantiomer Separation

Chiral HPLC is the definitive method for separating enantiomers and determining enantiomeric purity or enantiomeric excess (ee).[17]

Causality: The separation relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are highly effective as their helical polymer structure provides a complex array of chiral recognition sites.[13][17]

Data Presentation: Chiral HPLC Method Parameters

| Parameter | Recommended Starting Condition | Rationale / Troubleshooting |

| Column | Chiralpak® IA, AD-H, or Chiralcel® OD-H | Polysaccharide-based CSPs are broadly effective for amine derivatives.[13] |

| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol mixtures | Normal phase elution is typical for these CSPs. Vary the ratio to optimize resolution. |

| Modifier | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | For basic analytes like piperidines, an amine modifier is critical to prevent peak tailing by blocking active silanol sites on the support.[13] |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. Adjust for optimal peak shape and analysis time. |

| Temperature | 25 - 40 °C | Temperature can affect chiral recognition. Lower temperatures sometimes improve resolution. |

| Detection | UV at 210-220 nm | Carboxylate groups provide sufficient chromophore for UV detection at low wavelengths. |

Protocol: Analytical Chiral HPLC

-

Sample Preparation: Prepare a standard solution of the analyte at ~1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject 5-10 µL of the prepared sample.

-

Data Acquisition: Run the analysis and record the chromatogram.

-

Analysis: Identify the peaks for the two enantiomers. Calculate the resolution factor (Rs) to ensure adequate separation (Rs > 1.5 is ideal). For non-racemic samples, calculate the enantiomeric excess (% ee).[14]

Conclusion

The stereochemistry of 3-methylpiperidine-1,4-dicarboxylate derivatives is a multifaceted challenge that demands a sophisticated and integrated approach. Control over the relative (cis/trans) stereochemistry can be achieved through well-established synthetic methodologies like catalytic hydrogenation and subsequent epimerization. The ultimate goal of isolating single enantiomers relies on powerful techniques such as asymmetric catalysis or chiral resolution. A thorough understanding of the conformational behavior of the piperidine ring, guided by fundamental steric principles, is paramount for interpreting analytical data and predicting biological activity. Finally, the combination of NMR spectroscopy and chiral HPLC provides an indispensable toolkit for the unambiguous characterization and quality control of these stereochemically complex molecules, which are of high value in the pursuit of novel therapeutics.

References

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145, 14221–14226. [Link][1][11]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

University of Oxford, Department of Chemistry. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(29), 12052-12058. [Link]

-

Fallan, C., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

-

Fallan, C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1508-1516. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567. [Link]

-

Muto, K., Kuroda, T., Kawato, H., Karasawa, A., Kubo, K., & Nakamizo, N. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 38(11A), 1662-5. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. [Link]

-

Li, G., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society. [Link]

-

Fallan, C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

-

SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (2008). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Methylpiperidine: Your Source for Advanced Organic Synthesis. [Link]

-

ResearchGate. (2019). Complete assignments of NMR peaks of Piperine. [Link]

-

ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Ilyin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Al-Ghanim, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. International Journal of Molecular Sciences. [Link]

-

Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules. [Link]

-

PubChem. 3-Methylpiperidine. [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. thieme-connect.de [thieme-connect.de]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. d-nb.info [d-nb.info]

- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate in Medicinal Chemistry

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for orienting pharmacophoric groups. This guide delves into the specific utility of the chiral building block, 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, as a strategic intermediate in drug discovery. We will dissect its structural attributes, explore relevant synthetic pathways, and present its application in the construction of complex, biologically active molecules, with a focus on explaining the causal relationships behind synthetic strategies and protocol design.

The Strategic Value of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most ubiquitous scaffolds in the pharmaceutical industry.[1] Its significance stems from several key factors:

-

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the piperidine ring allow for a defined conformational geometry (typically a chair conformation). This enables the precise spatial arrangement of substituents, which is critical for optimizing interactions with complex biological targets like G protein-coupled receptors (GPCRs) or enzymes.

-

Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11) is often protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding or salt bridge formation with target proteins.

-

Metabolic Stability: The piperidine ring is generally robust and less susceptible to metabolic degradation compared to other heterocyclic systems.

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it a highly accessible building block for medicinal chemists.[1][2]

These attributes have led to the incorporation of piperidine moieties into drugs across a vast range of therapeutic areas, including CNS disorders, oncology, and infectious diseases.[3]

Deconstructing the Intermediate: this compound

The subject of this guide is a highly functionalized piperidine derivative designed for strategic, multi-step synthesis. Its structure is not accidental; each component serves a distinct and vital purpose in a synthetic workflow.

| Structural Feature | Chemical Group | Purpose in Synthesis | Causality & Rationale |

| Piperidine Core | Saturated Heterocycle | Provides a 3D scaffold for appending pharmacophoric elements. | The non-planar structure allows for exploration of three-dimensional chemical space, often leading to higher binding affinity and selectivity compared to flat aromatic scaffolds. |

| N-1 Substituent | tert-Butoxycarbonyl (Boc) | Nitrogen Protecting Group | The Boc group is robust enough to withstand a wide range of reaction conditions (e.g., ester hydrolysis, reductions) yet can be removed cleanly under acidic conditions (e.g., TFA, HCl) without affecting other functional groups. This orthogonality is crucial for controlled, sequential reactions. |

| C-4 Substituent | Methyl Ester (-CO₂Me) | Reactive Handle for Amidation | The methyl ester is a stable group that can be selectively hydrolyzed (saponified) to a carboxylic acid. This acid can then be activated and coupled with various amines to form amides—a common linkage in bioactive molecules. |

| C-3 Substituent | Methyl Group (-CH₃) | Stereochemical Control & Potency | The presence of the methyl group at the C-3 position introduces two chiral centers (at C-3 and C-4). The specific stereochemistry (cis vs. trans) profoundly impacts how the final molecule fits into a biological target. In many analgesics, for example, the cis relationship between the 3-methyl and 4-amido groups is critical for high potency.[4] |

This combination of a stable protecting group and two orthogonally reactive handles makes this molecule an ideal starting point for building diversity into a drug discovery program.

Synthesis of the Piperidine Core: A Validated Protocol

The most common and scalable method for producing substituted piperidines like our target compound is the catalytic hydrogenation of a corresponding pyridine precursor. This approach offers excellent control over the initial cis-diastereoselectivity.

Workflow: Synthesis of cis-1-Boc-4-CO₂Me-3-Me-piperidine

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate: A Keystone Building Block for Modern Medicinal Chemistry

Abstract

The substituted piperidine motif is a cornerstone in contemporary drug discovery, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved therapeutics. This technical guide delves into the synthesis, characterization, and strategic applications of a specialized building block, 1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate . While direct literature on this specific molecule is sparse, this document provides a comprehensive overview based on established synthetic methodologies for analogous structures and the well-documented utility of the 3-methylpiperidine scaffold. We will explore a plausible and efficient synthetic pathway, predict the physicochemical properties and reactivity of the title compound, and discuss its potential as a valuable intermediate for the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage complex piperidine scaffolds for next-generation pharmaceuticals.

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural feature in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for engaging with biological targets. The introduction of substituents onto the piperidine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3]

Specifically, the 3-methylpiperidine moiety has garnered significant interest in medicinal chemistry. The methyl group at the 3-position can serve as a stereochemical handle to influence binding affinity and can impart improved metabolic stability by blocking potential sites of oxidation. This guide focuses on a bifunctional building block, this compound, which incorporates the advantageous 3-methylpiperidine core with orthogonal protecting groups, rendering it a versatile intermediate for further chemical elaboration.

Proposed Synthetic Strategy: A Pathway to a Novel Building Block

Direct synthetic routes for this compound are not prominently described in the current literature. However, a robust and logical synthetic pathway can be proposed based on the well-established chemistry of piperidine derivatives. The most strategic approach involves the stereoselective methylation of a readily accessible precursor, 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate .

Synthesis of the Key Precursor: 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate

This key intermediate is a known compound and can be synthesized through various established methods. One efficient approach starts from N-Boc-3-hydroxypiperidine, which is commercially available.

Experimental Protocol: Synthesis of 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate

-

Step 1: Oxidation of N-Boc-3-hydroxypiperidine. To a solution of N-Boc-3-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane, is added an oxidizing agent like Dess-Martin periodinane or a Swern oxidation cocktail at 0 °C. The reaction is typically stirred for 2-4 hours at room temperature until completion, as monitored by TLC. The crude N-Boc-3-piperidone is then isolated after a standard aqueous workup.

-

Step 2: Carboxymethylation at the 4-position. The resulting N-Boc-3-piperidone (1 equivalent) is dissolved in a solvent like THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise to generate the enolate. After stirring for 1 hour, methyl chloroformate (1.2 equivalents) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate.[4]

Stereoselective Methylation of the 3-Oxo Precursor

With the β-keto ester in hand, the crucial methylation at the 3-position can be achieved. The stereochemical outcome of this reaction is of paramount importance as it will dictate the final geometry of the building block.

Experimental Protocol: Synthesis of this compound

-

Enolate Formation and Methylation. To a solution of 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate (1 equivalent) in anhydrous THF at -78 °C is added a strong base, such as LDA or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), to generate the corresponding enolate. After stirring for 30-60 minutes, a methylating agent, typically methyl iodide (1.2 equivalents), is added. The reaction is stirred at low temperature for several hours before being gradually warmed to room temperature.

-